N,N-dibenzyl-2,3-diphenylacrylamide
Description
Properties
IUPAC Name |
(E)-N,N-dibenzyl-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO/c31-29(28(27-19-11-4-12-20-27)21-24-13-5-1-6-14-24)30(22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-21H,22-23H2/b28-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNVJBWRKEWHR-SGWCAAJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between N,N-dibenzyl-2,3-diphenylacrylamide and its analogs:
Physical and Spectroscopic Properties
- JMPR-01 : IR peaks at 2227 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O amide); ¹H NMR signals at δ 10.43 (amide NH) and 8.30 (C=CH) .
- 3ag : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.53–7.27 and methyl groups at δ 3.07 and 2.77 .
- N,N-Dibenzyl analogs : Expected IR peaks for N-benzyl groups (C-H stretches ~3030 cm⁻¹) and amide carbonyl (~1650 cm⁻¹), though specific data are lacking.
Challenges and Limitations
- Synthetic Challenges : Dibenzyl-substituted acrylamides may face steric and electronic hurdles during synthesis, as seen in low-yield Cu-catalyzed reactions .
- Biological Data Gaps: Limited evidence exists on this compound’s bioactivity, necessitating further studies to validate hypothesized anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dibenzyl-2,3-diphenylacrylamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cobalt/Lewis acid-catalyzed hydrocarbofunctionalization of alkynes, as demonstrated in analogous acrylamide derivatives . Key parameters include:
- Catalyst loading : 10–20 mol% cobalt for regioselectivity control.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) to remove residual solvents .
- Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk side reactions (e.g., decomposition of dibenzyl groups).
Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.5 ppm (overlapping multiplet for phenyl groups) and distinct singlet peaks for N-CH₂ groups (δ ~3.0–3.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonance at δ ~170 ppm; aromatic carbons appear at δ 125–140 ppm .
- HRMS : Calculate exact mass using molecular formula (C₂₉H₂₅NO). A deviation >2 ppm suggests impurities or incorrect functional group incorporation .
Q. What solvent systems are compatible with this compound in biological assays?
- Guidance :
- Avoid DMF due to cytotoxicity; use DMSO (<1% v/v) for solubilization in cell-based assays .
- For in vitro enzymatic studies, pre-dissolve in THF and dilute with assay buffer (confirm compound stability via UV-Vis monitoring at 260–280 nm) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) with protein structures from the PDB (e.g., 3E7G for iNOS). Focus on interactions with residues like GLU377 and PRO350, which stabilize ligand binding .
- Validate predictions via MD simulations (GROMACS) to assess binding stability over 50–100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data for N,N-dibenzylacrylamide derivatives?
- Approach :
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Batch reproducibility : Compare results from independently synthesized batches to rule out impurity-driven artifacts .
- Assay interference checks : Include controls for false positives (e.g., compound autofluorescence in fluorogenic assays) .
Q. How do steric and electronic effects of the dibenzyl groups influence the compound’s reactivity in cross-coupling reactions?
- Analysis :
- Steric hindrance : The bulky dibenzyl groups reduce accessibility to catalytic sites, favoring reactions under high-pressure conditions (e.g., 5 atm H₂ for hydrogenation) .
- Electronic effects : Electron-donating benzyl groups increase electron density at the acrylamide carbonyl, slowing nucleophilic attack. Use Lewis acids (e.g., BF₃·Et₂O) to activate the carbonyl for amide bond functionalization .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Solutions :
- Catalyst optimization : Transition from homogeneous cobalt catalysts to heterogeneous systems (e.g., Co nanoparticles on SiO₂) to improve recyclability and reduce metal leaching .
- Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA) for enantiomer separation; validate purity via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
